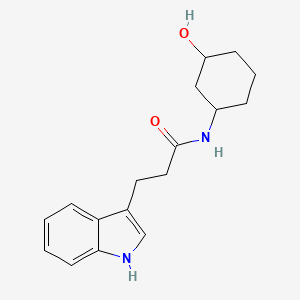
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclohexyl ring with a hydroxyl group, an indole moiety, and a propanamide linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized by introducing a hydroxyl group through oxidation reactions.
Amide Bond Formation: The final step involves coupling the indole and cyclohexyl intermediates through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide bond can be reduced to an amine under specific conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are used.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with proteins or enzymes, modulating their activity. The indole moiety can engage in π-π stacking interactions, while the hydroxyl and amide groups can form hydrogen bonds, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide.
N-(3-hydroxyphenyl)-3-(1H-indol-3-yl)propanamide: Features a phenyl ring instead of a cyclohexyl ring.
N-(3-methoxycyclohexyl)-3-(1H-indol-3-yl)propanamide: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide is unique due to the presence of both a hydroxyl-functionalized cyclohexyl ring and an indole moiety. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c20-14-5-3-4-13(10-14)19-17(21)9-8-12-11-18-16-7-2-1-6-15(12)16/h1-2,6-7,11,13-14,18,20H,3-5,8-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAVQOHYXBFZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
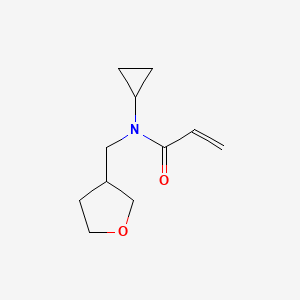
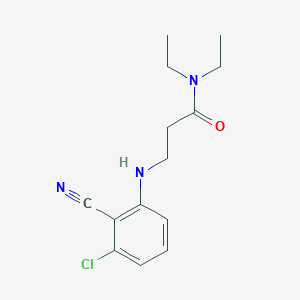
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7575828.png)

![4-[(2-Methylimidazol-1-yl)methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B7575838.png)
![2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane](/img/structure/B7575842.png)
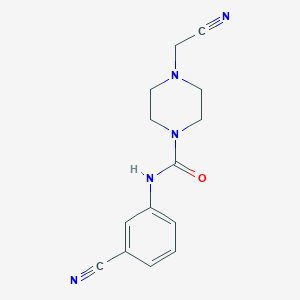
![2-chloro-N-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]propanamide](/img/structure/B7575850.png)
![2-chloro-N-[2-(3-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B7575853.png)
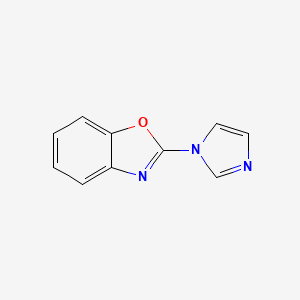

![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
